(Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine
Overview
Description
(Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is an organic compound that features a trifluoroethoxy group attached to a phenyl ring, which is further connected to an amine group via a propan-2-yl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzyl chloride with isopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and improved yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine
- (Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})methanol
- (Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})thiol
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-9(2)16-7-10-3-5-11(6-4-10)17-8-12(13,14)15/h3-6,9,16H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXBYHKGBASPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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